
Tredaptive (Niacin/Laropiprant): Clinical Trial
Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tredaptive

Cat. No.: B1245522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tredaptive was a combination therapy product containing extended-release nicotinic acid

(niacin) and laropiprant. It was developed to manage dyslipidemia by concurrently raising high-

density lipoprotein (HDL) cholesterol while lowering low-density lipoprotein (LDL) cholesterol

and triglycerides. Niacin has long been recognized for its beneficial effects on the lipid profile;

however, its clinical utility is often hampered by a common side effect: cutaneous flushing. This

flushing is primarily mediated by the release of prostaglandin D2 (PGD2). Laropiprant was

incorporated as a selective antagonist of the PGD2 receptor subtype 1 (DP1) to mitigate this

niacin-induced flushing. Despite its approval in numerous countries, Tredaptive was withdrawn

from the market following the results of the pivotal HPS2-THRIVE clinical trial, which failed to

demonstrate a significant cardiovascular benefit when added to statin therapy and revealed an

increased risk of serious non-fatal adverse events.

These application notes provide a detailed overview of the clinical trial protocols for

Tredaptive, with a focus on the landmark Heart Protection Study 2-Treatment of HDL to

Reduce the Incidence of Vascular Events (HPS2-THRIVE). The provided data and

methodologies are intended to serve as a valuable resource for researchers and professionals

in the field of drug development and cardiovascular medicine.
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Tredaptive's therapeutic approach was based on the complementary actions of its two active

ingredients:

Niacin (Nicotinic Acid): The lipid-modifying effects of niacin are not entirely understood. One

of the primary mechanisms involves the inhibition of lipase in adipose tissue, which reduces

the release of free fatty acids into the bloodstream.[1] This decrease in circulating free fatty

acids leads to reduced triglyceride synthesis in the liver and a subsequent decrease in the

production of very-low-density lipoprotein (VLDL) and LDL cholesterol.[1] Niacin also

contributes to an increase in HDL cholesterol levels, although the precise pathway for this

effect is still under investigation.[1]

Laropiprant: The primary role of laropiprant was to counteract the flushing side effect of

niacin. Niacin-induced flushing is caused by the synthesis and release of PGD2, which binds

to DP1 receptors on vascular smooth muscle cells, leading to vasodilation.[2] Laropiprant is

a selective antagonist of the DP1 receptor, thereby blocking the downstream signaling

cascade that results in cutaneous flushing.[2][3]

Signaling Pathways
The signaling pathways for niacin's lipid-modifying effects and laropiprant's anti-flushing action

are distinct.
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Key Clinical Trial: HPS2-THRIVE
The most definitive clinical trial for Tredaptive was the HPS2-THRIVE study. This large,

randomized, placebo-controlled trial was designed to assess whether adding extended-release

niacin/laropiprant to effective statin-based therapy would reduce the risk of major vascular

events in a high-risk population.

Experimental Workflow for HPS2-THRIVE
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Experimental Protocol: HPS2-THRIVE
1. Study Objective:

Primary Aim: To assess the effect of raising HDL cholesterol with extended-release

niacin/laropiprant 2g versus a matching placebo on the time to the first major vascular event
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in a large population of high-risk patients.[4]

Secondary Aim: To evaluate the safety and tolerability of the combination therapy.

2. Patient Population:

Inclusion Criteria: 25,673 patients aged 50-80 years with pre-existing atherosclerotic

vascular disease.[4][5][6][7][8] A significant portion of the participants also had diabetes.[4]

Exclusion Criteria: Patients for whom statin or niacin therapy was contraindicated or for

whom more potent lipid-lowering treatments were deemed necessary.[9]

3. Study Design:

A large-scale, multicenter, randomized, double-blind, placebo-controlled trial.[6]

The study was conducted in 240 clinics across six countries.[6]

Patients were followed for a median duration of 3.9 years.[5][7][8][10]

4. Treatment Protocol:

Run-in Phase: All participants received standardized LDL-lowering therapy with simvastatin

40 mg daily, with the addition of ezetimibe 10 mg daily if required.[4][6][11]

Randomization: Patients were randomly assigned to one of two treatment groups:

Treatment Group: Extended-release niacin 2g and laropiprant 40mg daily, in addition to

their background statin therapy.

Control Group: Matching placebo daily, in addition to their background statin therapy.[6]

5. Endpoints:

Primary Efficacy Endpoint: The time to the first occurrence of a "major vascular event,"

defined as a composite of non-fatal myocardial infarction, coronary death, non-fatal or fatal

stroke, or any arterial revascularization.[4][10]
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Primary Safety Endpoints: Assessment of serious adverse events, with a pre-specified focus

on muscle and liver-related outcomes.[9]

6. Statistical Analysis:

The primary analysis was a time-to-event analysis comparing the two treatment arms.

The study was designed to have sufficient statistical power to detect a clinically meaningful

reduction in major vascular events.

Summary of Clinical Trial Data
Efficacy Outcomes: HPS2-THRIVE

Endpoint
Tredaptive +
Statin Group

Placebo +
Statin Group

Risk Ratio
(95% CI)

p-value

Primary

Composite

Endpoint

(Major Vascular

Events)
13.2% (n=1,696) 13.7% (n=1,758) 0.96 (0.90-1.03) 0.29

Data sourced from HPS2-THRIVE study results as presented at the American College of

Cardiology Scientific Sessions.[10]

The results demonstrated that the addition of Tredaptive to statin therapy did not lead to a

statistically significant reduction in the risk of major vascular events compared to statin therapy

alone.[10]

Safety Outcomes: HPS2-THRIVE
The HPS2-THRIVE trial revealed a statistically significant increase in the incidence of several

types of non-fatal serious adverse events in the Tredaptive group compared to the placebo

group.[10]
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Adverse Event
Category

Tredaptive + Statin
Group

Placebo + Statin
Group

Significance

Serious Non-fatal

Adverse Events
Increased Incidence Statistically Significant

Disturbances in

Diabetes Control
Increased Risk Statistically Significant

New Onset Diabetes Increased Risk Statistically Significant

Gastrointestinal

Events
Increased Risk Statistically Significant

Musculoskeletal

Events (including

myopathy)

Increased Risk Statistically Significant

Skin-related Events Increased Risk Statistically Significant

Infections Increased Risk Statistically Significant

Bleeding (including

gastrointestinal and

intracranial)

Increased Risk Statistically Significant

Data compiled from HPS2-THRIVE study findings.[6][10]

Conclusion for Drug Development Professionals
The clinical development and subsequent withdrawal of Tredaptive offer several critical

lessons for the pharmaceutical industry. While the drug was successfully designed to address a

well-known side effect of a lipid-modifying agent, the ultimate failure to demonstrate a clinical

benefit in a large-scale outcomes trial underscores the importance of robust efficacy data. The

HPS2-THRIVE study highlights that improvements in surrogate markers, such as HDL

cholesterol levels, do not always translate into a reduction in cardiovascular events.

Furthermore, the emergence of unexpected serious adverse events in a large patient

population emphasizes the necessity of comprehensive and long-term safety assessments.

The Tredaptive case serves as a significant case study in the challenges of developing
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therapies for cardiovascular risk reduction, particularly in patient populations already receiving

effective standard-of-care treatments like statins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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